molecular formula C27H18 B166851 Truxene CAS No. 548-35-6

Truxene

Cat. No. B166851
CAS RN: 548-35-6
M. Wt: 342.4 g/mol
InChI Key: YGPLLMPPZRUGTJ-UHFFFAOYSA-N
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Description

Truxene is a polycyclic aromatic hydrocarbon. The molecule can be thought of as being made up of three fluorene units arranged symmetrically and sharing a common central benzene . Truxene is solid, and it is slightly soluble in water . It has attracted a great deal of interest due to its exceptional solubility, high thermal stability, and ease with which it may be modified .


Synthesis Analysis

Truxene is prepared by the cyclotrimerization of 1-indanone in a mixture of acetic acid and concentrated hydrochloric acid . Truxene was efficiently synthesized by reduction of truxenone with excess hydrazine hydrate in diethylene glycol at 180 °C without added base, a variation of the Huang-Minlon Wolff–Kishner reduction .


Chemical Reactions Analysis

Truxene has been used as a model to investigate the chemical reactivity of a fullerene fragment with alkali metals . Monoanion, dianion, and trianion products with different alkali metal counterions were crystallized and fully characterized, revealing the core curvature dependence on charge and alkali metal coordination .


Physical And Chemical Properties Analysis

Truxene has a high thermal stability and exceptional solubility . The UV-vis absorption and photoluminescence of truxenyl anions with different charges reveal intriguing charge-dependent optical properties, implying variation of the electronic structure based on the deprotonation process .

Scientific Research Applications

Truxene is a heptacyclic polyarene structure that has attracted a great deal of interest due to its exceptional solubility, high thermal stability, and ease with which it may be modified . Over the years, thanks to advances in the synthesis of truxene derivatives, the scope of applications of this attractive building block has been extended from synthesis and photoluminescence to organic electronics .

One specific application of Truxene is in the field of covalent organic frameworks (COFs). The condensation reaction between truxene and 1,4-phenylenediboronic acid results in a crystalline COF with boron ester linkages .

  • Dendrimers, Oligomers, and Polymers Truxene has a star shape, making it suitable as a starting point for the synthesis of dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, catalysis, and as light-emitting diodes .

  • Photoresists Truxene can be used in photoresists, which are light-sensitive materials used in several industrial processes, such as photolithography and photoengraving to form a patterned coating on a surface .

  • Organic Lasers The unique photophysical properties of Truxene make it a promising candidate for use in organic lasers . Organic lasers are a type of laser whose gain medium consists of organic (carbon-based) compounds. They are used in spectroscopy, medicine, and telecommunications .

  • Photoluminescence Truxene and its derivatives exhibit strong photoluminescence, making them useful in the development of new optoelectronic devices . Photoluminescence is light emission from any form of matter after the absorption of photons .

  • Liquid Crystals Derivatives of Truxene have been used for the synthesis of liquid crystals . Liquid crystals find applications in displays, such as LCD screens .

  • Covalent Organic Frameworks (COFs) Truxene is employed as a building block to successfully synthesize novel covalent organic frameworks (COFs) . The condensation reaction between truxene and 1,4-phenylenediboronic acid results in a crystalline COF with boron ester linkages .

  • Organic Electronics Truxene’s exceptional solubility, high thermal stability, and ease of modification make it an attractive building block in the field of organic electronics . Organic electronics use organic materials (carbon-based) to create electronic devices and have applications in flexible displays, lighting, and solar cells .

  • Synthesis Truxene is a heptacyclic polyarene structure obtained by trimerization of indan-1-one . Its unique structure and properties make it a valuable component in various synthesis processes .

  • Fullerene Fragments Derivatives of truxene have been used for the synthesis of fullerene fragments . Fullerenes are molecules of carbon in the form of a hollow sphere, ellipsoid, tube, and many other shapes .

  • Photovoltaic Devices Truxene derivatives are used in the development of hybrid photovoltaic devices . These devices convert light into electricity using a blend of organic and inorganic materials .

  • Phosphorescent Dopants for OLEDs Truxene derivatives are used as phosphorescent dopants in Organic Light Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .

  • Photoinitiators of Polymerization Truxene derivatives are used as photoinitiators of polymerization . Photoinitiators are compounds that produce reactive species when exposed to light, initiating a polymerization process .

Safety And Hazards

When handling Truxene, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Truxene has a wide range of applications by virtue of its functionalization ability. It has gained a lot of attention due to its remarkable properties. Truxene-based materials will provide a new direction to the organic solar cells applications in near future because of their high thermal stability, exceptional solubility while holding solubilizing chains, and the ease with which they are being functionalized or modified .

properties

IUPAC Name

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18/c1-4-10-19-16(7-1)13-22-25(19)23-14-17-8-3-6-12-21(17)27(23)24-15-18-9-2-5-11-20(18)26(22)24/h1-12H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPLLMPPZRUGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C4CC5=CC=CC=C5C4=C6CC7=CC=CC=C7C6=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203277
Record name 10,15-Dihydro-5H-tribenzo(a,f,k)triindene
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Truxene

CAS RN

548-35-6
Record name Truxene
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Record name 10,15-Dihydro-5H-tribenzo(a,f,k)triindene
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Record name Truxene
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Record name 10,15-Dihydro-5H-tribenzo(a,f,k)triindene
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Record name 10,15-dihydro-5H-tribenzo[a,f,k]triindene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,350
Citations
F Goubard, F Dumur - RSC advances, 2015 - pubs.rsc.org
… truxene structure is involved has literally exploded, benefiting from the major breakthrough obtained in the peripheral functionalization of truxene… the presence of truxene moiety in these …
Number of citations: 129 pubs.rsc.org
SA Wagay, IA Rather, R Ali - ChemistrySelect, 2019 - Wiley Online Library
… of the truxene moiety … truxene derivatives offer the promising role in diverse fields of science and technology, herein we are mainly focusing on the synthesis and applications of truxene…
S Gámez-Valenzuela, M Echeverri… - Journal of Materials …, 2020 - pubs.rsc.org
… However, while isolated truxene-based molecules have … In this work, we performed an exhaustive investigation of truxene-… Our selection of truxene-based 2D polymers for this work is …
Number of citations: 14 pubs.rsc.org
XY Cao, WB Zhang, JL Wang, XH Zhou… - Journal of the …, 2003 - ACS Publications
… dendrimer G1 containing up to nine truxene moieties with good yields. … truxene and dendrimers (G0 and G1) to indicate that the torsion angle between the benzene ring and truxene …
Number of citations: 155 pubs.acs.org
G Tsiminis, Y Wang, PE Shaw, AL Kanibolotsky… - Applied Physics …, 2009 - pubs.aip.org
… In this letter we report an oligofluorene truxene material that can be spin coated to … truxene T4 studied here can be seen in Fig. 1(a). The molecule consists of a hexahexylated truxene …
Number of citations: 132 pubs.aip.org
K Isoda, T Yasuda, T Kato - Chemistry–An Asian Journal, 2009 - Wiley Online Library
… The substitution can also affect the molecular structures of the truxene framework, resulting … of truxene-based liquid crystals 1–3 (Scheme 1). These modified truxene derivatives are …
Number of citations: 69 onlinelibrary.wiley.com
Q Zhao, SH Li, RL Chai, X Ren… - ACS applied materials & …, 2020 - ACS Publications
… Herein, we reported novel truxene-Cu cMOFs which were fabricated by liquid–liquid interfacial reaction of 2,3,7,8,12,13-hexahydroxyl truxene with copper ions. The obtained truxene-…
Number of citations: 45 pubs.acs.org
VR Battula, H Singh, S Kumar, I Bala, SK Pal… - Acs …, 2018 - ACS Publications
In this study, we report the synthesis of a metal-free truxene-based conjugated microporous polymer (Tx-CMP) and demonstrate its heterogeneous photocatalytic applications under …
Number of citations: 108 pubs.acs.org
YM Sun, K Xiao, YQ Liu, JL Wang, J Pei… - Advanced Functional …, 2005 - Wiley Online Library
Organic field‐effect transistors (OFETs) based on oligothiophene‐functionalized truxene derivatives have been fabricated for use as novel star‐shaped organic semiconductors in …
Number of citations: 170 onlinelibrary.wiley.com
J Pei, JL Wang, XY Cao, XH Zhou… - Journal of the American …, 2003 - ACS Publications
… truxene derivatives in solutions was observed while chemical shifts of Ha (protons at the 4-, 9-, and 14-position of truxene) … strategy for controlling the morphology of truxene derivatives. …
Number of citations: 235 pubs.acs.org

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